molecular formula C15H15N3O4S B2568499 N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide CAS No. 2411194-90-4

N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide

Cat. No. B2568499
CAS RN: 2411194-90-4
M. Wt: 333.36
InChI Key: MRIKWQXSESKNBC-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide, commonly known as AOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPC is a small molecule inhibitor that has been found to selectively target certain enzymes and receptors, making it a promising candidate for drug development and research.

Mechanism of Action

The mechanism of action of AOPC is complex and involves the selective inhibition of specific enzymes and receptors. AOPC has been found to inhibit several enzymes, including protein kinase C (PKC), phospholipase C (PLC), and phosphatidylinositol 3-kinase (PI3K). AOPC has also been found to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor and the cannabinoid receptor CB1. By selectively targeting these enzymes and receptors, AOPC can modulate various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AOPC are diverse and depend on the specific enzymes and receptors that it targets. In cancer cells, AOPC has been found to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In neurons, AOPC has been shown to modulate synaptic plasticity, enhance long-term potentiation (LTP), and improve cognitive function. In the immune system, AOPC has been found to modulate the activity of various immune cells, including T cells, B cells, and macrophages.

Advantages and Limitations for Lab Experiments

The advantages of using AOPC in lab experiments include its high selectivity and specificity for certain enzymes and receptors, its potential for drug development and research, and its diverse range of applications in various fields. However, there are also some limitations associated with the use of AOPC in lab experiments, including its complex synthesis process, its potential for off-target effects, and its limited availability and high cost.

Future Directions

There are several future directions for research on AOPC, including the development of more efficient synthesis methods, the identification of new targets and applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Some potential future directions for research on AOPC include the development of AOPC-based drugs for the treatment of cancer, neurodegenerative disorders, and autoimmune diseases, the identification of new targets and applications for AOPC, and the optimization of its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of AOPC is a complex process that involves several steps. It starts with the reaction of 2-amino-3-bromopyridine with 2-bromo-1-phenylethanone to form 2-amino-3-(2-oxo-1-phenylethyl)pyridine. This intermediate is then reacted with methylsulfonyl chloride to form AOPC. The purity and yield of AOPC can be improved through various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

AOPC has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, AOPC has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors. In neuroscience, AOPC has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, AOPC has been found to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2-amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-23(21,22)12-8-7-11(9-17-12)15(20)18-13(14(16)19)10-5-3-2-4-6-10/h2-9,13H,1H3,(H2,16,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIKWQXSESKNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Methanesulfonylpyridin-3-yl)formamido]-2-phenylacetamide

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